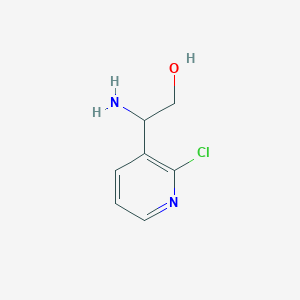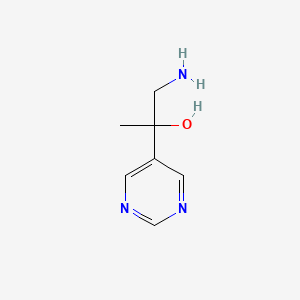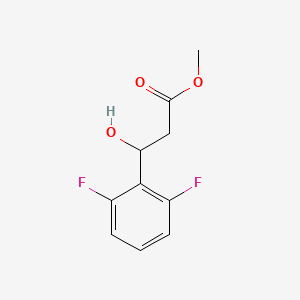
2-(4-Tert-butylphenyl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Tert-butyl)phenyl)ethanethioamide is an organic compound characterized by the presence of a thioamide group attached to an ethan-1-yl chain, which is further substituted with a tert-butylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butyl)phenyl)ethanethioamide typically involves the reaction of 4-tert-butylbenzyl chloride with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride is replaced by the thiourea, forming the thioamide linkage. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the mixture is heated to reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(4-(Tert-butyl)phenyl)ethanethioamide may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process may involve crystallization or distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Tert-butyl)phenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(4-(Tert-butyl)phenyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-(Tert-butyl)phenyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the aromatic ring and tert-butyl group contribute to the compound’s overall hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(Tert-butyl)phenyl)ethanol: Similar structure but with a hydroxyl group instead of a thioamide.
4-tert-Butylbenzyl chloride: Precursor in the synthesis of 2-(4-(Tert-butyl)phenyl)ethanethioamide.
Thiourea: Reactant used in the synthesis of the compound.
Uniqueness
2-(4-(Tert-butyl)phenyl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity compared to similar compounds with different functional groups. This uniqueness makes it valuable in specific synthetic applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C12H17NS |
|---|---|
Molekulargewicht |
207.34 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)ethanethioamide |
InChI |
InChI=1S/C12H17NS/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H2,13,14) |
InChI-Schlüssel |
NGAIUUAINOGRBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Azabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13612166.png)
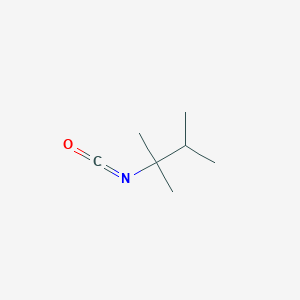
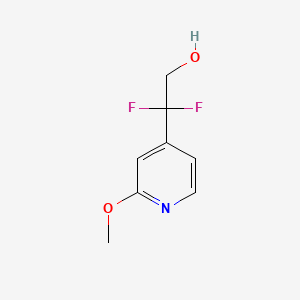
![1-[2-(bromomethyl)phenyl]-1H-pyrazole](/img/structure/B13612178.png)
![2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13612181.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13612183.png)

![4-(Benzo[b]thiophen-3-yl)butan-2-amine](/img/structure/B13612197.png)
